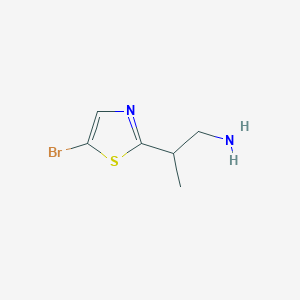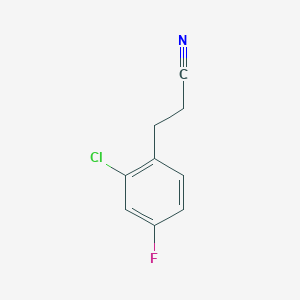
2-(2-Bromoethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromoethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolacetate, and sodium dithiocarbamate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include dehalogenated pyrimidines.
Applications De Recherche Scientifique
2-(2-Bromoethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Agriculture: It is employed in the synthesis of agrochemicals with herbicidal and fungicidal properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)pyrimidine involves its interaction with biological targets such as enzymes and nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a bromoethyl group.
2-(2-Chloroethyl)pyrimidine: Contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
2-(2-Bromoethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
1823364-14-2 |
|---|---|
Formule moléculaire |
C6H7BrN2 |
Poids moléculaire |
187.04 g/mol |
Nom IUPAC |
2-(2-bromoethyl)pyrimidine |
InChI |
InChI=1S/C6H7BrN2/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2 |
Clé InChI |
VEQNFTOIWIIVCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)

![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)








